molecular formula C5H5ClN2O B2898321 1-Methyl-5-chloropyrazolealdehyde CAS No. 1785079-58-4

1-Methyl-5-chloropyrazolealdehyde

Cat. No. B2898321
CAS RN: 1785079-58-4
M. Wt: 144.56
InChI Key: BCRFXGVLDOAKMG-UHFFFAOYSA-N
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Description

1-Methyl-5-chloropyrazolealdehyde is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-Methyl-5-chloropyrazolealdehyde, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of appropriate pyrazolones with dimethyl .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-chloropyrazolealdehyde can be analyzed using various techniques. For instance, single-crystal X-ray diffraction, IR spectroscopy, elemental analysis, and thermal analysis (DTA, DSC, and TGA) can be used . The experimental FT-IR and 1H and 13C NMR chemical shifts can be compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-Methyl-5-chloropyrazolealdehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including bromination by NBS in mild conditions .

Scientific Research Applications

Charge-Transfer Chemistry in Pyrazole Derivatives

One study explores the charge-transfer (CT) chemistry of fluorine-containing pyrazolin-5-ones, highlighting the complexation of pyrazole derivatives with π-acceptors. This research demonstrates the formation of CT complexes in a spontaneous, exothermic reaction, providing insight into the interactions and physical parameters like molar extinction coefficient and formation constant, which are crucial for understanding the electronic properties of pyrazole derivatives (Adam et al., 2021).

Corrosion Inhibition Performance

Pyrazole derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic solutions. Studies have demonstrated that specific derivatives can achieve high inhibition efficiency, affecting both the kinetic and thermodynamic aspects of corrosion processes. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, suggesting a strong interaction and potential for protective layer formation on the metal surface to prevent corrosion (Yadav et al., 2016).

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combines experimental and theoretical studies to understand their molecular structure and properties better. The characterization of these compounds involves various spectroscopic methods, providing detailed information on their chemical shifts and molecular geometry. These studies contribute to the broader application of pyrazole derivatives in medicinal chemistry and material science (Viveka et al., 2016).

Anticancer and Antimicrobial Potentials

Pyrazole compounds have been synthesized and identified for their potential as anticancer and antimicrobial agents. Studies involving docking analysis and electronic structure evaluation indicate that these derivatives could act against specific cancer cell lines and microbial strains, demonstrating the therapeutic potential of pyrazole derivatives in addressing various diseases and infections (Thomas et al., 2019).

Catalytic Applications in Synthesis

Pyrazole derivatives have been utilized as catalysts in the synthesis of other heterocyclic compounds, showing efficiency under green conditions. Their application in facilitating the synthesis of pyrazole derivatives through condensation reactions highlights their versatility and potential for enhancing synthetic methodologies in organic chemistry (Zolfigol et al., 2015).

properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRFXGVLDOAKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-chloropyrazolealdehyde

CAS RN

1785079-58-4
Record name 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
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